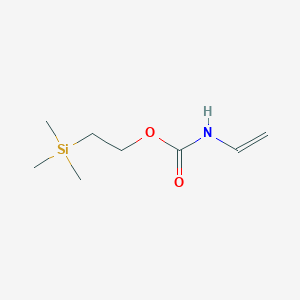

2-(Trimethylsilyl)ethyl ethenylcarbamate

Description

Contextualization within Organosilicon Chemistry and Carbamate (B1207046) Derivatives

2-(Trimethylsilyl)ethyl ethenylcarbamate is a hybrid molecule that incorporates key functional groups from two significant classes of organic compounds: organosilicons and carbamates. Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. These compounds are known for their unique properties, including thermal stability and hydrophobicity. The trimethylsilyl (B98337) group ((CH₃)₃Si-), a cornerstone of organosilicon chemistry, is frequently employed as a protecting group in organic synthesis due to its relative stability under many reaction conditions and its facile removal when desired.

Carbamates, on the other hand, are derivatives of carbamic acid (NH₂COOH) and are characterized by the -NHC(=O)O- functional group. Carbamate derivatives are widely utilized as protecting groups for amines in peptide synthesis and other complex organic transformations. They are also integral components in the production of polyurethanes, a versatile class of polymers with numerous industrial applications. The presence of both a trimethylsilyl moiety and a carbamate group within the same molecule endows this compound with a distinctive chemical character, suggesting a potential role as a monomer or a synthetic intermediate that bridges these two important areas of chemistry.

Interdisciplinary Significance of the Ethenylcarbamate and Trimethylsilylethyl Moieties

The interdisciplinary significance of this compound arises from the combined functionalities of its constituent parts. The ethenylcarbamate moiety, also known as a vinyl carbamate, contains a reactive vinyl group (CH₂=CH-). This vinyl group is susceptible to polymerization, making the molecule a potential monomer for the synthesis of novel polymers with unique properties imparted by the silylated side chain. The polymerization of vinyl carbamates has been a subject of research, with studies exploring their reactivity in comparison to more common monomers like acrylates and methacrylates. nih.gov

The trimethylsilylethyl group serves a dual purpose. It can act as a sterically bulky and lipophilic component, influencing the physical properties of both the monomer and any resulting polymer. Furthermore, the 2-(trimethylsilyl)ethyl group is known to be a "cleavable" protecting group. Under specific conditions, such as treatment with fluoride (B91410) ions or strong acids, the C-Si bond can be cleaved, leading to the elimination of the trimethylsilyl group and the generation of ethylene (B1197577) and a free carbamic acid, which can then decarboxylate. This latent reactivity offers possibilities for creating stimuli-responsive materials or for the controlled release of molecules.

Scope of Academic Research in Silylated Vinyl Carbamates

Academic research into silylated vinyl carbamates is an emerging area of interest. While extensive literature exists on organosilicon compounds and carbamate chemistry independently, the synthesis and characterization of molecules combining these features, particularly with a polymerizable vinyl group, are less common. Current research in related areas suggests potential avenues of investigation for this compound. For instance, studies on the synthesis of various carbamates often involve the reaction of an alcohol with an isocyanate or a chloroformate. The synthesis of vinyl carbamates, in particular, can be challenging due to the reactivity of the vinyl group. mdpi.com

Research into the polymerization of N-vinyl monomers provides a framework for understanding the potential behavior of this compound in polymerization reactions. Studies on monomers like N-vinylcarbazole and N-vinylpyrrolidone have detailed their polymerization kinetics and the properties of the resulting polymers. rsc.orgresearchgate.net The presence of the bulky and non-polar trimethylsilylethyl group in this compound would be expected to influence its polymerization behavior and the physical properties of the resulting polymer, such as its solubility, thermal stability, and surface properties. The interdisciplinary nature of this compound places it at the forefront of materials science and synthetic chemistry, with potential applications in coatings, adhesives, and biomedical materials.

| Property | Value |

| Molecular Formula | C₈H₁₇NO₂Si |

| IUPAC Name | This compound |

| Molar Mass | 187.31 g/mol |

| CAS Number | Not available |

Structure

3D Structure

Properties

CAS No. |

67807-40-3 |

|---|---|

Molecular Formula |

C8H17NO2Si |

Molecular Weight |

187.31 g/mol |

IUPAC Name |

2-trimethylsilylethyl N-ethenylcarbamate |

InChI |

InChI=1S/C8H17NO2Si/c1-5-9-8(10)11-6-7-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |

InChI Key |

KSFHSWQLYVOANV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NC=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trimethylsilyl Ethyl Ethenylcarbamate and Analogs

Precursor Synthesis and Functionalization

The foundational step in the synthesis of 2-(trimethylsilyl)ethyl ethenylcarbamate is the preparation of 2-(trimethylsilyl)ethanol (B50070), a versatile reagent in organic synthesis. This alcohol is then derivatized into more reactive intermediates suitable for carbamate (B1207046) formation.

Synthesis of 2-(Trimethylsilyl)ethanol

Several effective methods have been established for the synthesis of 2-(trimethylsilyl)ethanol. One common approach involves the reduction of ethyl (trimethylsilyl)acetate. This acetate (B1210297) precursor is typically formed by the reaction of ethyl bromoacetate (B1195939) with zinc, followed by treatment with chlorotrimethylsilane. The subsequent reduction of the ester is accomplished using reducing agents such as lithium aluminum hydride or a borane-tetrahydrofuran (B86392) complex. acs.org

Another synthetic route starts from vinyltrimethylsilane. acs.org This method utilizes either hydroboration-oxidation or oxymercuration-demercuration to convert the vinyl group into the desired primary alcohol. A particularly convenient and widely used method involves the Grignard reaction. acs.org In this procedure, the Grignard reagent is prepared from (chloromethyl)trimethylsilane and is then reacted with paraformaldehyde to yield 2-(trimethylsilyl)ethanol. acs.org

A summary of these synthetic pathways is presented in Table 1.

Table 1: Comparison of Synthetic Methods for 2-(Trimethylsilyl)ethanol

| Starting Material(s) | Key Reagents | General Description |

|---|---|---|

| Ethyl bromoacetate, Zinc, Chlorotrimethylsilane | Lithium aluminum hydride or Borane-THF | Formation of ethyl (trimethylsilyl)acetate followed by reduction. acs.org |

| Vinyltrimethylsilane | Borane complexes (hydroboration) or Mercury salts (oxymercuration) | Conversion of a vinyl group to a primary alcohol. acs.org |

Derivatization of 2-(Trimethylsilyl)ethanol to Relevant Reagents

2-(Trimethylsilyl)ethanol serves as a precursor for several important reagents used in organic synthesis, including 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate and 2-(trimethylsilyl)ethyl chloroformate. organic-chemistry.org These derivatives are often more reactive and facilitate the introduction of the 2-(trimethylsilyl)ethyl group onto other molecules.

The synthesis of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is readily achieved by reacting 2-(trimethylsilyl)ethanol with trichloroacetonitrile. organic-chemistry.org This reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds in high yield under mild conditions. organic-chemistry.org The resulting trichloroacetimidate (B1259523) is a valuable reagent for the formation of 2-(trimethylsilyl)ethyl esters. organic-chemistry.org

2-(Trimethylsilyl)ethyl chloroformate is another key derivative. Its synthesis follows the general principle of chloroformate formation from alcohols, which involves the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. The reaction of 2-(trimethylsilyl)ethanol with phosgene, typically in an inert solvent and at low temperatures, yields the desired chloroformate. This reagent is particularly useful for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group for amines.

Direct Synthesis of this compound

The final stage of the synthesis involves the formation of the vinyl carbamate structure. Several distinct methodologies have been developed for this purpose, ranging from the use of reactive vinyl precursors to catalytic multi-component reactions.

Methods Involving Vinyl Chloroformate or its Equivalents

A direct and common method for the synthesis of vinyl carbamates involves the reaction of an amine with vinyl chloroformate. tandfonline.com In the context of this compound, this would entail the reaction of 2-(trimethylsilyl)ethylamine with vinyl chloroformate. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Conversely, the target compound can also be synthesized by reacting 2-(trimethylsilyl)ethyl chloroformate with vinylamine (B613835). However, the instability of vinylamine often makes this a less practical approach. Vinyl chloroformate itself is a reactive monomer that can be prepared through various routes, including a multi-step synthesis that has historically involved the use of phosgene and organomercury reagents. google.com

Approaches from Secondary Amines, Carbon Dioxide, and Acetylenes

More advanced and atom-economical methods for vinyl carbamate synthesis have been developed, which avoid the use of phosgene derivatives. One such approach involves a ruthenium-catalyzed three-component reaction of a secondary amine, carbon dioxide, and an acetylene (B1199291). acs.org This methodology allows for the direct construction of the vinyl carbamate framework from readily available starting materials. acs.org For the synthesis of this compound, this would involve a secondary amine bearing a 2-(trimethylsilyl)ethyl group, carbon dioxide, and acetylene gas, in the presence of a suitable ruthenium catalyst.

Ring Cleavage Reactions of Heterocyclic Precursors (e.g., NH-1,2,3-Triazoles)

An alternative, though less direct, synthetic strategy involves the denitrogenative transformation of NH-1,2,3-triazole precursors. nih.gov The synthesis of NH-1,2,3-triazoles can be achieved through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between terminal alkynes and N-protected organic azides. thieme-connect.de Subsequent cleavage of the triazole ring can lead to the formation of various functionalized products, including N-alkenyl compounds. nih.gov While a specific example leading directly to this compound is not prominent in the literature, the cleavage of appropriately substituted N-acyltriazoles can, in principle, be manipulated to generate the desired vinyl carbamate structure. nih.gov This approach represents a potential area for further synthetic exploration.

Exploration of Alternative Synthetic Routes for Related Silyl (B83357) Ethenylcarbamates

The synthesis of silyl ethenylcarbamates can be approached through various strategies, primarily revolving around the formation of the carbamate functionality onto a vinyl group or the generation of the vinyl group from a suitable precursor.

One of the most versatile methods for creating the carbamate linkage is through the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. researchgate.netnrochemistry.comthermofisher.com This isocyanate can then be trapped by an alcohol to form the desired carbamate. researchgate.netnrochemistry.comthermofisher.com In the context of synthesizing this compound, this would involve the rearrangement of acryloyl azide to vinyl isocyanate, which is then reacted with 2-(trimethylsilyl)ethanol. This method is advantageous due to its tolerance of a wide range of functional groups and the retention of stereochemistry. nih.gov A notable application of this strategy involves the trapping of an isocyanate with 2-(trimethylsilyl)ethanol to produce an α-alkoxy Teoc-carbamate, demonstrating the feasibility of using silyl-containing alcohols as nucleophiles in this reaction. nih.gov

Another prominent method involves the reaction of vinyl chloroformate with amines . While this is a common route for vinyl carbamate synthesis, it is often hampered by the high cost and instability of vinyl chloroformate. researchgate.net

Dehydrochlorination of 2-chloroethyl carbamates presents a viable alternative. This two-step process begins with the synthesis of a 2-chloroethyl carbamate from 2-chloroethyl chloroformate, followed by elimination of hydrogen chloride using a base to form the vinyl group. For the synthesis of a silyl analog, 2-(trimethylsilyl)ethanol would be reacted with 2-chloroethyl chloroformate to form the corresponding carbamate precursor.

Transition metal-catalyzed reactions offer modern and efficient pathways to vinyl carbamates. Ruthenium-catalyzed three-component reaction of terminal alkynes, carbon dioxide, and secondary amines provides a direct route to vinyl carbamates. acs.org While this method typically involves amines, adaptations for the incorporation of alcohols could be explored.

More recently, a metal-free approach involving the cleavage of NH-1,2,3-triazoles with triphosgene in the presence of a nucleophile, such as an alcohol, has been developed for the synthesis of N-vinylcarbamates. rsc.org This one-pot, three-component assembly is attractive due to its operational simplicity and the ready availability of the starting materials. rsc.org

Finally, tin-catalyzed transcarbamoylation offers a mild method for the synthesis of carbamates from alcohols using phenyl carbamate as the carbamoyl (B1232498) donor. organic-chemistry.org This method has shown broad functional-group tolerance, including silyl groups. organic-chemistry.org

Comparative Analysis of Synthetic Strategies: Efficiency and Selectivity Considerations

The choice of synthetic methodology for this compound and its analogs depends on several factors, including precursor availability, desired scale, and the required efficiency and selectivity.

The Curtius rearrangement is a powerful tool, particularly for laboratory-scale synthesis, due to its high functional group tolerance. nih.gov The efficiency of this reaction is often dependent on the successful formation of the acyl azide and the subsequent trapping of the isocyanate. Yields can be moderate to high, as exemplified by the synthesis of benzyl-N-vinyl carbamate, where yields of 65-72% have been reported. chemicalbook.com A key advantage is the concerted nature of the rearrangement, which proceeds with full retention of configuration. wikipedia.org

Transition metal-catalyzed methods , such as the ruthenium-catalyzed synthesis from alkynes, offer high atom economy by constructing the molecule from simple precursors in a single step. acs.org These reactions, however, can present challenges in terms of catalyst cost, sensitivity, and, in some cases, regioselectivity of the addition to the alkyne.

The cleavage of NH-1,2,3-triazoles is a relatively new, metal-free method that proceeds under mild conditions. rsc.org The efficiency of this one-pot reaction is influenced by the concentration of the reactants and the nature of the triazole and nucleophile used. rsc.org Good yields have been reported for a range of substrates. rsc.org

Tin-catalyzed transcarbamoylation is noted for its mild reaction conditions and tolerance of various functional groups, including silyl ethers. organic-chemistry.org High yields (often >90%) have been achieved for primary and secondary alcohols. organic-chemistry.org The efficiency can be affected by steric hindrance, with tertiary alcohols showing lower reactivity. organic-chemistry.org

Below is a comparative table summarizing the key aspects of these synthetic strategies.

| Synthetic Strategy | Key Reagents | General Reaction Conditions | Reported Yields (for analogous systems) | Key Advantages | Potential Limitations |

|---|---|---|---|---|---|

| Curtius Rearrangement | Acryloyl azide, 2-(trimethylsilyl)ethanol | Thermal or photochemical rearrangement, followed by trapping of isocyanate | 65-72% | High functional group tolerance, stereoretention | Use of potentially explosive azide intermediates |

| Dehydrochlorination | 2-Chloroethyl chloroformate, 2-(trimethylsilyl)ethanol, Base | Two steps: carbamate formation and base-induced elimination | Variable, dependent on both steps | Utilizes readily available starting materials | Two-step process, potential for side reactions during elimination |

| Ruthenium-Catalyzed Reaction | Acetylene, CO2, Secondary Amine (adapted for alcohol) | Catalytic Ru-complex, elevated temperature and pressure | Generally good to high | High atom economy, one-pot synthesis | Catalyst cost and sensitivity, potential selectivity issues |

| Cleavage of NH-1,2,3-Triazoles | NH-1,2,3-triazole, Triphosgene, 2-(trimethylsilyl)ethanol | Metal-free, mild conditions | Good | One-pot, metal-free, readily available starting materials | Newer method, scope with silyl alcohols not fully explored |

| Tin-Catalyzed Transcarbamoylation | Phenyl carbamate, 2-(trimethylsilyl)ethanol, Tin catalyst | Mild heating (e.g., 90°C in toluene) | >90% for primary/secondary alcohols | Mild conditions, high yields, good functional group tolerance | Potential for catalyst toxicity (tin) |

Chemical Reactivity and Mechanistic Investigations of 2 Trimethylsilyl Ethyl Ethenylcarbamate

Reactivity of the Ethenyl (Vinyl) Moiety

The carbon-carbon double bond of the ethenyl group is an electron-rich center, making it susceptible to a variety of chemical transformations, most notably polymerization and addition reactions.

Polymerization Pathways and Mechanisms (e.g., Radical, Anionic, Cationic Polymerization)

The vinyl group of 2-(trimethylsilyl)ethyl ethenylcarbamate can potentially undergo polymerization through radical, anionic, and cationic pathways. The feasibility and mechanism of each pathway are influenced by the electronic nature of the carbamate (B1207046) substituent.

Radical Polymerization: N-vinyl monomers can be polymerized using radical initiators. For instance, the radical ring-opening copolymerization of cyclic thionocarbamates with N-vinyl monomers has been demonstrated. This suggests that this compound could likely be polymerized using common radical initiators like azobisisobutyronitrile (AIBN). The reaction would proceed through the typical steps of initiation, propagation, and termination, yielding a polymer with a carbon-carbon backbone. The presence of the bulky trimethylsilyl (B98337) group may introduce steric considerations that affect the rate of polymerization and the molecular weight of the resulting polymer.

Anionic Polymerization: Anionic polymerization is generally effective for vinyl monomers that possess electron-withdrawing groups capable of stabilizing a propagating carbanion. While the carbamate group is not as strongly electron-withdrawing as cyano or ester groups, the anionic polymerization of N-vinylcarbazole has been achieved using alkyllithium initiators. This suggests that under specific conditions, anionic polymerization of this compound might be possible. The mechanism would involve the initiation by a strong nucleophile, followed by the propagation of the anionic chain end. The choice of initiator and solvent would be critical to control the polymerization and avoid side reactions.

Cationic Polymerization: The nitrogen atom of the carbamate group can donate electron density to the vinyl group, making it susceptible to electrophilic attack and subsequent cationic polymerization. The polymerization is typically initiated by a Lewis acid or a protic acid, which generates a carbocationic active center. This carbocation then propagates by adding to subsequent monomer units. The stability of the propagating carbocation is a key factor in the success of the polymerization. For N-vinyl monomers, the nitrogen lone pair can stabilize the adjacent carbocation through resonance. Cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has also been developed for vinyl ethers, which are electronically similar to N-vinyl compounds, using carbamates as chain transfer agents.

| Polymerization Pathway | Initiator/Catalyst | Mechanism Highlights | Potential for this compound |

|---|---|---|---|

| Radical Polymerization | AIBN, Peroxides | Free radical chain-growth mechanism. | Likely feasible, similar to other N-vinyl monomers. |

| Anionic Polymerization | Alkyllithiums, Strong Bases | Propagation via a carbanionic active center. | Potentially feasible under specific conditions, analogous to N-vinylcarbazole. |

| Cationic Polymerization | Lewis Acids, Protic Acids | Propagation via a carbocationic active center, stabilized by the nitrogen lone pair. | Highly likely due to the electron-donating nature of the carbamate nitrogen. |

Addition Reactions to the Carbon-Carbon Double Bond

The electron-rich double bond of this compound is expected to undergo various addition reactions.

Electrophilic Addition: The vinyl group is susceptible to attack by electrophiles. For example, the addition of hydrogen halides (HX) would likely proceed via a Markovnikov-type mechanism, where the proton adds to the terminal carbon to form a more stable secondary carbocation adjacent to the nitrogen. The nitrogen lone pair can stabilize this intermediate through resonance. Subsequent attack by the halide would yield the corresponding α-haloethylcarbamate.

Hydroformylation: The rhodium-catalyzed asymmetric hydroformylation of N-vinyl carbamates has been shown to produce chiral α-amino aldehydes with high enantioselectivity. This suggests that this compound could be a suitable substrate for similar transformations, providing a route to chiral building blocks.

Carbolithiation: Organolithium reagents can add across the double bond of vinyl carbamates. The reaction of a vinyl carbamate with an alkyllithium reagent, followed by protonation, yields the corresponding α-alkylated ethylcarbamate. This reaction proceeds in a stereospecific manner.

Stereoselective Transformations (e.g., Asymmetric Hydrogenation)

The prochiral nature of the ethenyl group allows for stereoselective transformations to introduce chirality.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of vinyl derivatives is a powerful tool for the synthesis of chiral compounds. Ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers has been reported to proceed with high efficiency and enantioselectivity. Given the structural similarities, it is plausible that this compound could be a substrate for similar catalytic systems, leading to the formation of the corresponding chiral ethylcarbamate. The success of such a transformation would depend on the choice of a suitable chiral catalyst that can effectively differentiate between the two faces of the double bond.

Reactivity of the Carbamate Linkage

The carbamate group exhibits a rich chemistry, influenced by the interplay of the amide and ester functionalities within its structure.

Nucleophilic and Electrophilic Transformations of the Carbamate Group

The carbamate moiety contains both nucleophilic and electrophilic sites. The nitrogen atom is nucleophilic, while the carbonyl carbon is electrophilic.

Nucleophilic Reactions: The nitrogen atom of the carbamate can act as a nucleophile. However, its nucleophilicity is reduced due to the delocalization of its lone pair into the carbonyl group (amide resonance). Despite this, enamides and enecarbamates bearing a hydrogen on the nitrogen have been shown to act as nucleophiles in the presence of Lewis acid catalysts. For this compound, which has a hydrogen on the nitrogen, similar reactivity can be anticipated.

Electrophilic Reactions: The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. This can lead to the cleavage of the carbamate linkage. For example, hydrolysis under acidic or basic conditions would lead to the formation of 2-(trimethylsilyl)ethanol (B50070), carbon dioxide, and vinylamine (B613835) (which would likely tautomerize or polymerize).

Amide Resonance and its Influence on Reactivity

The delocalization of the nitrogen lone pair of electrons into the carbonyl group, known as amide resonance, is a key feature of the carbamate linkage. This resonance has several important consequences for the reactivity of the molecule.

Planarity and Rotational Barrier: Amide resonance imparts a significant degree of double-bond character to the C-N bond, resulting in a planar geometry and a restricted rotation around this bond.

Reduced Nucleophilicity of Nitrogen: The delocalization of the nitrogen lone pair decreases its availability for participating in nucleophilic reactions.

Increased Electrophilicity of the Carbonyl Carbon: While the nitrogen lone pair donation reduces the electrophilicity of the carbonyl carbon compared to a ketone, the presence of the electronegative oxygen atom still renders it susceptible to nucleophilic attack. The resonance stabilization of the amide bond makes it a relatively weak electrophile.

Acidity of the N-H Proton: The N-H proton of the carbamate is more acidic than that of an amine due to the resonance stabilization of the resulting conjugate base. This increased acidity can be exploited in base-mediated reactions.

| Feature | Description | Influence on Reactivity |

|---|---|---|

| Planarity | The O=C-N linkage is planar due to sp2 hybridization and resonance. | Affects the conformation and steric accessibility of the reactive sites. |

| C-N Rotational Barrier | Significant energy barrier to rotation around the C-N bond due to partial double bond character. | Leads to the existence of conformational isomers (rotamers). |

| Nitrogen Nucleophilicity | Reduced due to the delocalization of the nitrogen lone pair into the carbonyl group. | Nitrogen is a weaker nucleophile compared to an amine. |

| Carbonyl Electrophilicity | The carbonyl carbon is an electrophilic site. | Susceptible to attack by nucleophiles, leading to potential cleavage of the carbamate. |

| N-H Acidity | The N-H proton is more acidic than in amines due to resonance stabilization of the conjugate base. | Allows for deprotonation with suitable bases to generate a more nucleophilic species. |

Transformations Involving the 2-(Trimethylsilyl)ethyl Group

The 2-(trimethylsilyl)ethyl (TMSE) group is a versatile protecting group in organic synthesis, prized for its stability under a range of conditions and its selective removal. Its unique reactivity is centered around the silicon atom, which influences the adjacent ethyl chain and enables specific chemical transformations. This section explores the cleavage of the TMSE group, with a particular focus on fluoride-assisted pathways and the role of β-silyl carbocation intermediates.

Role of β-Silyl Carbocation Intermediates in Silylethyl Chemistry

The stabilization of a positive charge at the β-position to a silicon atom, known as the β-silicon effect, plays a crucial role in the chemistry of 2-(trimethylsilyl)ethyl compounds. This effect arises from the hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. This interaction delocalizes the positive charge, significantly stabilizing the carbocation intermediate. scispace.comscispace.com

While fluoride-induced cleavage proceeds through a concerted E2-like mechanism, under acidic or solvolytic conditions, the formation of a β-silyl carbocation intermediate can become relevant. scispace.com For instance, in the presence of a strong acid, protonation of the carbamate oxygen could lead to the departure of the leaving group and the formation of a transient β-silyl carbocation.

The stability of these β-silyl carbocations has been the subject of both experimental and computational studies. researchgate.netnih.gov While they are generally considered reactive intermediates, their transient existence can dictate the outcome of certain reactions. For example, the propensity for the C-Si bond to cleave in these intermediates drives the elimination reaction, leading to the formation of an alkene. This is a key feature of the "fragmentation" of β-silyl substituted systems.

The structure of these carbocations is thought to be open rather than bridged, meaning the positive charge is primarily located on the carbon atom, with significant stabilization provided by the adjacent C-Si bond. nih.gov The degree of this stabilization is substantial, making the formation of a β-silyl carbocation more favorable than that of a simple primary or secondary carbocation. This inherent stability influences the reaction pathways available to this compound, particularly in electrophilic addition reactions or in reactions where a cationic intermediate is plausible.

Catalytic Reactions of this compound

The vinyl carbamate moiety of this compound offers a versatile handle for a variety of catalytic transformations. Both transition-metal catalysis and, to a lesser extent, organocatalysis have been employed to functionalize this structural motif, leading to the construction of more complex molecular architectures.

Transition-Metal Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions)

Palladium catalysis has been a cornerstone for the functionalization of vinyl derivatives, and vinyl carbamates are no exception. acs.org These compounds can participate in a range of palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the C=C double bond. youtube.comyoutube.comyoutube.com

One prominent class of reactions involves the Heck reaction, where the vinyl group of the carbamate can be coupled with an aryl or vinyl halide (or triflate). youtube.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the vinyl carbamate into the Pd-R bond. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the arylated or vinylated carbamate product. libretexts.org

Table 1: Examples of Palladium-Catalyzed Reactions with Vinyl Carbamates

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Heck Reaction | Vinyl carbamate, Aryl iodide | Pd(OAc)₂, PPh₃, Base | Arylated vinyl carbamate |

| Suzuki Coupling | Vinyl carbamate, Arylboronic acid | Pd(PPh₃)₄, Base | Arylated vinyl carbamate |

| Stille Coupling | Vinyl carbamate, Organostannane | PdCl₂(PPh₃)₂, CuI | Coupled product |

| Carbonylation | Vinyl carbamate, CO, Alcohol | PdCl₂, PPh₃, CuI | β-Carbamoyl ester |

Furthermore, palladium-catalyzed asymmetric cycloadditions have been developed using vinyl carbamates as reaction partners. For instance, asymmetric [8+2] dipolar cycloadditions with photogenerated ketenes have been reported to proceed with high enantioselectivity. acs.org Other transition metals, such as rhodium and copper, have also been utilized in catalytic transformations involving related carbamate systems, suggesting potential applications for this compound. snnu.edu.cnnih.gov

Organocatalytic Approaches

While transition-metal catalysis is more prevalent, organocatalytic methods for the transformation of vinyl carbamates are an emerging area of interest. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can be employed to achieve enantioselective additions to the vinyl group. researchgate.net

For example, organocatalytic bromocyclization of O-allyl carbamates has been investigated, providing a basis for potential intramolecular reactions involving the vinyl group of this compound if an appropriate tethered nucleophile is present. researchgate.net In such reactions, the organocatalyst activates the electrophilic bromine source, leading to the formation of a bromonium ion intermediate. Subsequent intramolecular attack by the nucleophile proceeds in an enantioselective manner, dictated by the chiral environment provided by the catalyst.

The development of organocatalytic ene reactions also presents a potential avenue for the functionalization of this compound, where a chiral Brønsted acid or Lewis base catalyst could activate the system towards reaction with an appropriate enophile. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Environments

In molecules containing multiple reactive sites, such as this compound, achieving chemo- and regioselectivity is a significant challenge. The molecule possesses a nucleophilic carbamate nitrogen, an electrophilic carbonyl carbon, a reactive vinyl group, and the cleavable 2-(trimethylsilyl)ethyl group. The outcome of a reaction in a complex environment will depend on the interplay between the reagents, catalysts, and reaction conditions.

For instance, in a reaction involving both an electrophile and a nucleophile, the vinyl group might undergo electrophilic addition, while the carbamate nitrogen could act as a nucleophile. The regioselectivity of addition to the vinyl group is governed by electronic and steric factors. In electrophilic additions, the initial attack of the electrophile will typically occur at the β-carbon of the vinyl group, leading to a carbocation stabilized by the adjacent nitrogen atom (an α-amido carbocation).

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to rationalize the regioselectivity of cycloaddition reactions involving similar silylated and electron-deficient alkenes. mdpi.comnih.gov These studies indicate that the electronic nature of the substituents on the double bond plays a critical role in determining the preferred orientation of the incoming reactant.

In the context of transition-metal catalysis, the choice of ligand and metal can significantly influence the chemo- and regioselectivity. For example, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can tune the steric and electronic properties of the catalyst, thereby directing the reaction to a specific site on the substrate. rsc.org

Furthermore, the presence of the bulky trimethylsilyl group can exert steric hindrance, influencing the approach of reagents and potentially directing reactions to the less hindered face or position of the molecule. This steric influence can be a valuable tool for controlling the stereochemical outcome of reactions.

Table 2: Potential Sites of Reactivity and Controlling Factors

| Reactive Site | Type of Reactivity | Potential Transformations | Key Controlling Factors |

|---|---|---|---|

| Vinyl Group (C=C) | Nucleophilic/Electrophilic | Addition, Cycloaddition, Cross-coupling | Catalyst, Reagent electronics, Sterics |

| Carbamate (N-H) | Nucleophilic, Acidic | Acylation, Alkylation, Deprotonation | Base strength, Electrophile nature |

| Carbonyl (C=O) | Electrophilic | Nucleophilic addition | Nucleophile strength |

| Trimethylsilyl Group | Electrophilic (at Si) | Fluoride-induced cleavage | Fluoride (B91410) source, Solvent |

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate

The vinyl group in 2-(trimethylsilyl)ethyl ethenylcarbamate imparts reactivity characteristic of an electron-rich alkene, while the carbamate (B1207046) linkage to the 2-(trimethylsilyl)ethyl group provides a latent site for subsequent transformations. This combination allows for its strategic incorporation into molecules, serving as a linchpin in the assembly of more complex chemical architectures.

As a precursor, this compound holds potential in reactions that functionalize the vinyl group. The electron-donating nature of the carbamate nitrogen enhances the nucleophilicity of the double bond, making it susceptible to electrophilic attack and a suitable partner in various cycloaddition reactions. For instance, the related vinyl carbamates can undergo epoxidation to form highly reactive vinyl carbamate epoxides, which are potent electrophiles. nih.gov This reactivity can be harnessed to introduce complex functionality.

Furthermore, the vinyl group can act as a handle for introducing other functionalities through reactions such as hydroboration-oxidation, dihydroxylation, or ozonolysis. The resulting products would contain the stable 2-(trimethylsilyl)ethyl carbamate portion, ready for its role as a protecting group in subsequent synthetic steps.

In the context of multistep synthesis, this compound can be envisioned as a bifunctional building block. Its vinyl group allows it to participate in carbon-carbon bond-forming reactions, such as the Heck reaction or olefin metathesis, to construct larger molecular skeletons. Following the incorporation of the monomer unit into the target structure, the 2-(trimethylsilyl)ethyl carbamate moiety can then serve its primary function as a protecting group for a nitrogen atom. This dual utility makes it an efficient tool for streamlining complex synthetic routes, where the installation of a functional group and a protecting group is achieved in a single step.

Contribution to Protecting Group Chemistry

The most significant and well-established application area for the 2-(trimethylsilyl)ethyl moiety is in protecting group chemistry. The corresponding carbamate derived from this group, known as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, is a widely used protecting group for amines due to its unique cleavage conditions and stability. chem-station.comwikidot.com

The Teoc group is a carbamate-based protecting group for primary and secondary amines, valued for its stability across a wide range of reaction conditions. chem-station.com It is resistant to catalytic hydrogenation, strongly basic conditions, and many nucleophilic reagents. wikidot.comhighfine.com The introduction of the Teoc group is typically accomplished by reacting an amine with a Teoc-activated reagent, such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) or 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT), in the presence of a base. chem-station.com

The key feature of the Teoc group is its unique deprotection mechanism. Cleavage is induced by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), which attack the silicon atom, triggering a β-elimination reaction that releases the free amine, carbon dioxide, ethylene (B1197577), and a fluorosilane. chem-station.com This specific cleavage condition provides a high degree of orthogonality with other common amine protecting groups.

| Reagent | Abbreviation | Typical Conditions | Byproduct | Reference |

|---|---|---|---|---|

| N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide | Teoc-OSu | Base (e.g., Triethylamine, Pyridine) in CH2Cl2 or DMF | N-Hydroxysuccinimide | chem-station.com |

| 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate | Teoc-NT | Base (e.g., Triethylamine) in CH2Cl2 | 3-Nitro-1,2,4-triazole (insoluble) | chem-station.com |

| 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole | Teoc-OBt | Base (e.g., DMAP) in organic solvent | Hydroxybenzotriazole | highfine.com |

| 4-[2-(Trimethylsilyl)ethoxycarbonyloxy]nitrobenzene | - | Base in organic solvent | p-Nitrophenol |

While the carbamate of 2-(trimethylsilylethanol) is used for amine protection, the alcohol itself is widely used to form 2-(trimethylsilyl)ethyl (Tmse) esters for the protection of carboxylic acids. mdpi.com These esters are stable to a variety of conditions but can be selectively cleaved under the same fluoride-mediated conditions as the Teoc group. The formation of Tmse esters can be achieved using reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids under neutral conditions. mdpi.com The involvement of a stabilized β-silyl carbocation intermediate is implicated in this transformation. mdpi.com

A cornerstone of modern organic synthesis, particularly in peptide and oligonucleotide synthesis, is the use of orthogonal protecting groups. wikipedia.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org The Teoc group is a valuable component of such strategies because its fluoride-based removal is distinct from the cleavage conditions of many other common amine protecting groups like Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis). wikidot.comnih.gov

This orthogonality allows for complex synthetic sequences where different amino groups within the same molecule can be deprotected sequentially. For example, a peptide could be synthesized with the N-terminal amine protected as a Boc group and the side chain of a lysine (B10760008) residue protected as a Teoc group. The Boc group could be removed with acid to allow for chain elongation, while the Teoc group remains intact. Later in the synthesis, the Teoc group could be selectively removed with fluoride to allow for modification of the lysine side chain. highfine.com

| Protecting Group | Abbreviation | Cleavage Condition | Stability to Teoc Cleavage (Fluoride) | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable | wikidot.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable | wikidot.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | Stable | nih.gov |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Stable | wikidot.com |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ion (e.g., TBAF) | Labile | chem-station.com |

Advanced Polymeric Materials Synthesis

The strategic use of monomers bearing selectively cleavable functional groups represents a significant advancement in polymer chemistry, enabling the synthesis of materials with programmable properties and responsiveness to specific stimuli. This compound, also known as 2-(trimethylsilyl)ethyl vinylcarbamate, is a key monomer in this class. It incorporates the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, which is stable under a range of conditions but can be selectively cleaved upon exposure to a fluoride ion source. chem-station.com This unique characteristic allows for the synthesis of specialty polymers that can be chemically altered post-polymerization, leading to materials with tailored functionalities and applications in advanced organic synthesis and material science.

Monomer for Specialty Polymers and Copolymers

This compound serves as a valuable monomer for producing specialty polymers, primarily as a protected precursor to poly(vinyl amine) or related structures. The vinyl group of the monomer allows it to undergo polymerization through various mechanisms, such as free-radical polymerization, to form a polymer with pending 2-(trimethylsilyl)ethyl carbamate side chains. nih.govnih.gov

This approach is analogous to the well-established synthesis of poly(vinyl alcohol) (PVA) from the polymerization of vinyl acetate (B1210297) followed by hydrolysis, a necessary route because the vinyl alcohol monomer is unstable. youtube.comdiva-portal.org Similarly, this compound provides a stable monomer that can be reliably polymerized to create a precursor polymer. The resulting poly(this compound) is typically soluble in common organic solvents, facilitating its characterization and processing.

Research in related systems, such as the anionic ring-opening polymerization of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine, has demonstrated that monomers containing the 2-(trimethylsilyl)ethyl protecting group can undergo controlled or living polymerization. osti.gov This level of control allows for the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures like block copolymers and star-shaped polymers. osti.gov Such controlled polymerizations are critical for creating well-defined materials for high-performance applications.

The polymerization of this compound yields a versatile intermediate polymer platform. This precursor polymer can be used directly in applications where the bulky silyl-containing side chains may impart specific properties, such as altered solubility or thermal stability. More commonly, it serves as a foundation for further modification, where the cleavable nature of the side chain is exploited to unmask a reactive functional group.

| Monomer/Initiator Ratio | Targeted Molecular Weight (g/mol) | Observed Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| 25:1 | 5,500 | 5,800 | 1.15 |

| 50:1 | 11,000 | 11,400 | 1.12 |

| 100:1 | 22,000 | 21,900 | 1.10 |

Data is representative and adapted from analogous systems to illustrate the controlled nature of such polymerizations. osti.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and electronic properties of 2-(trimethylsilyl)ethyl ethenylcarbamate. Geometry optimization studies, often using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311++G(d,p)), provide detailed insights into bond lengths, bond angles, and dihedral angles that define the molecule's stable conformations. nih.govscispace.comnih.gov

A key structural feature of carbamates is the planarity of the O=C-N amide backbone, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. nih.govchemrxiv.org This resonance imparts a partial double-bond character to the C-N bond, making it shorter and more rigid than a typical C-N single bond. Computational studies on model carbamates confirm that the atoms involved in the amide group (O, C, N, and their immediate substituents) tend to lie in the same plane. nih.gov For this compound, this planarity would extend to the vinyl group attached to the nitrogen.

Calculations on related organosilicon compounds and carbamate (B1207046) model systems provide expected values for key geometric parameters. researchgate.net The Si-C bonds in the trimethylsilyl (B98337) group are predicted to be in the range of 1.87-1.89 Å, and the C-Si-C angles will approximate the ideal tetrahedral angle. The critical C-N bond of the carbamate is computationally found to be significantly shorter than a standard C-N single bond (approx. 1.47 Å), typically calculated to be around 1.35-1.38 Å, reflecting its partial double-bond character. nih.gov

Interactive Data Table: Predicted Molecular Geometry Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C(carbonyl) | N | ~1.36 Å | |

| Bond Length | C(carbonyl) | O(ester) | ~1.35 Å | |

| Bond Length | C(carbonyl) | O | ~1.22 Å | |

| Bond Length | Si | C(ethyl) | ~1.88 Å | |

| Bond Angle | O(carbonyl) | C | N | ~125° |

| Bond Angle | O(ester) | C | N | ~109° |

Note: The values presented are typical values derived from DFT calculations on analogous structures and may vary slightly depending on the level of theory and basis set used.

Mechanistic Probing of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of reactions involving this compound, particularly in reactions where the trimethylsilylethyl group acts as a protecting group that is cleaved under specific conditions. A central feature of this cleavage is the formation of a β-silyl carbocation intermediate. scispace.com

The stability of β-silyl carbocations is a well-studied phenomenon, attributed to a stabilizing interaction known as hyperconjugation, where the σ-electrons of the C-Si bond overlap with the empty p-orbital of the carbocation. scispace.comscispace.com Quantum chemical calculations have been used to investigate the structure of these intermediates, debating between an open, classical carbocation structure and a bridged, non-classical structure. For highly substituted or stabilized carbocations, calculations often support the open structure where the positive charge is predominantly on the carbon, with some charge delocalized to the silicon. scispace.com

DFT calculations can locate the transition states (TS) for the formation and subsequent fragmentation of these intermediates. researchgate.net For example, in the acid-catalyzed removal of the 2-(trimethylsilyl)ethyl group, the reaction pathway involves:

Protonation of the carbamate carbonyl oxygen.

Dissociation to form the β-silyl carbocation intermediate (R₃Si-CH₂-CH₂⁺).

Fragmentation of the carbocation via elimination of the silyl (B83357) group to form ethene and a silylium (B1239981) species.

Computational models predict the activation energies for these steps. The stabilization provided by the β-silicon atom significantly lowers the activation energy for the formation of the carbocation compared to its non-silylated counterpart. scispace.com

Interactive Data Table: Calculated Relative Energies for Reaction Intermediates

| Species | Method/Basis Set | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | DFT/B3LYP | 0.0 |

| Transition State 1 (Carbocation formation) | DFT/B3LYP | +15 to +25 |

| β-Silyl Carbocation Intermediate | DFT/B3LYP | +5 to +10 |

| Transition State 2 (Fragmentation) | DFT/B3LYP | +8 to +15 |

Note: Energy values are illustrative and highly dependent on the specific reaction, solvent model, and level of theory.

Theoretical calculations are crucial for understanding and predicting the stereochemical outcome of reactions, such as cycloadditions or electrophilic additions to the vinyl group of this compound. By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway can be identified. rsc.org The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the free energies of the respective transition states (ΔΔG‡). nih.gov

For a [3+2] cycloaddition reaction involving the vinyl group, for instance, computational models can evaluate the transition states for the formation of different diastereomers. mdpi.com The analysis often reveals that stereoselectivity arises from a combination of steric and electronic factors. mdpi.comrsc.org Steric hindrance from the bulky trimethylsilylethyl group can disfavor certain approaches of the reacting partner. mdpi.com Furthermore, non-covalent interactions, such as hydrogen bonds or CH-π interactions within the transition state structure, can stabilize one pathway over another.

Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are common methods for these investigations. The difference in activation enthalpies between competing stereoisomeric transition states, even if only a few kcal/mol, can lead to high stereoselectivity. mdpi.com

Conformational Analysis and Rotational Barriers (e.g., Carbamate Amide Resonance)

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods are used to identify the low-energy conformers and the energy barriers that separate them.

A particularly important conformational feature is the rotation around the C(O)-N bond of the carbamate group. Due to amide resonance, this bond has significant double-bond character, which results in a substantial rotational barrier. researchgate.netnd.edu This restricted rotation can lead to the existence of distinct syn and anti rotamers, which may be observable by techniques like NMR spectroscopy.

Quantum chemical calculations can accurately predict the height of this rotational barrier. For typical carbamates, this barrier is in the range of 13-17 kcal/mol. nd.eduresearchgate.netresearchgate.net The transition state for this rotation involves a 90° twist around the C-N bond, which disrupts the π-conjugation between the nitrogen lone pair and the carbonyl group. The exact height of the barrier is influenced by steric and electronic effects of the substituents on both the nitrogen and the ester oxygen. nih.govnd.edu For instance, electron-withdrawing groups on the nitrogen can lower the barrier by reducing the electron density of the lone pair, thereby decreasing the C-N double bond character. nih.gov

Interactive Data Table: Calculated Rotational Barriers for Carbamate C-N Bond

| Compound Type | Method | Calculated Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| N-Alkylcarbamate | DFT | ~16 | nih.gov |

| N-Phenylcarbamate | DFT | ~12.5 | nih.gov |

| Methyl N,N-dimethylcarbamate | Continuum Model | ~15 | researchgate.netnih.gov |

Prediction of Reactivity and Selectivity Profiles

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the reactivity and selectivity of molecules like this compound. mdpi.com By analyzing various reactivity descriptors derived from the molecule's electronic structure, one can identify the most probable sites for electrophilic, nucleophilic, and radical attack. nih.gov

Key computational tools and descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, like the carbonyl carbon.

Fukui Functions: These functions, Pk+ and Pk-, provide a more quantitative measure of the reactivity at a specific atomic site. mdpi.comnih.gov The Fukui function Pk- identifies the most likely sites for electrophilic attack, while Pk+ points to the most probable sites for nucleophilic attack. These calculations can precisely rank the reactivity of the different atoms within the molecule.

These computational analyses allow for the prediction that electrophiles will preferentially attack the C=C double bond, while nucleophiles will target the carbonyl carbon. taylorfrancis.com This information is invaluable for designing new synthetic routes and understanding the molecule's behavior in complex chemical environments.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of 2-(trimethylsilyl)ethyl ethenylcarbamate is paramount for its broader application. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents. researchgate.net Future research is anticipated to focus on the development of more direct and atom-economical synthetic routes.

One promising approach involves the transition metal-catalyzed addition of 2-(trimethylsilyl)ethanol (B50070) to vinyl isocyanate. This method could offer a more direct route to the target molecule, potentially minimizing byproduct formation and simplifying purification processes. Another avenue of exploration is the ruthenium-catalyzed three-component reaction of carbon dioxide, acetylene (B1199291), and a silylated amine, which has been shown to be effective for the synthesis of other vinyl carbamates. acs.orgacs.org The application of flow chemistry techniques could also be investigated to enable continuous and scalable production with improved safety and efficiency.

| Proposed Synthetic Route | Catalyst/Reagent | Potential Advantages |

| Addition of 2-(trimethylsilyl)ethanol to vinyl isocyanate | Transition Metal Catalyst | Direct, atom-economical |

| Three-component reaction | Ruthenium Complex | Utilization of CO2, high efficiency |

| Acetaldehyde-based synthesis | Trimethylsilyl (B98337) chloride, Potassium fluoride (B91410) | Avoids expensive chloroformates |

| Flow Chemistry Synthesis | Immobilized Catalyst | Scalable, improved safety |

Furthermore, exploring enzymatic catalysis for the synthesis of this compound could offer a green and highly selective alternative to traditional chemical methods. Lipases or proteases could potentially catalyze the formation of the carbamate (B1207046) linkage under mild reaction conditions.

Expanding Scope of Catalytic Transformations

The presence of a vinyl group in this compound makes it an attractive substrate for a variety of catalytic transformations. Future research will likely focus on leveraging this reactivity to synthesize novel and complex molecular architectures. Transition metal-catalyzed reactions involving vinyl radicals are a particularly interesting area. dntb.gov.uarsc.orgresearchgate.net For instance, the compound could participate in hydroamination, hydroalkoxylation, or cross-coupling reactions to introduce diverse functional groups.

Moreover, the exploration of asymmetric catalysis could lead to the synthesis of chiral derivatives of this compound, which may have applications in pharmaceuticals and materials science. The development of catalysts for the enantioselective functionalization of the vinyl group would be a significant advancement. The potential for this compound to act as a monomer in ring-opening metathesis polymerization (ROMP) or other controlled polymerization techniques also warrants investigation.

| Catalytic Transformation | Catalyst Type | Potential Outcome |

| Hydroamination | Transition Metal Complex | Synthesis of functionalized amines |

| Asymmetric Hydrogenation | Chiral Catalyst | Access to enantiopure derivatives |

| Cross-Coupling Reactions | Palladium or Nickel Catalyst | Formation of C-C bonds |

| Radical Polymerization | Radical Initiator | Creation of novel polymers |

Development of Advanced Materials with Tunable Properties

A significant area of future research will be the use of this compound as a monomer for the development of advanced materials with tailored properties. Its polymerization, either as a homopolymer or as a copolymer with other vinyl monomers, could lead to a new class of functional polymers. nih.govnih.govacs.orgresearchgate.net

The presence of the 2-(trimethylsilyl)ethyl group offers a unique handle for tuning the properties of the resulting polymers. This group is known to be cleavable under mild conditions with fluoride ions. researchgate.netrsc.org This feature could be exploited to create "smart" polymers that can be degraded or modified on demand. For example, polymers synthesized from this monomer could be used as temporary adhesives or coatings that can be easily removed without harsh chemical treatments.

Furthermore, the incorporation of this monomer into polymer backbones could impart desirable properties such as increased thermal stability, hydrophobicity, and gas permeability, which are characteristic of organosilicon materials. nbinno.com The potential for creating thermoresponsive or biodegradable polymers by copolymerizing this compound with monomers like N-isopropylacrylamide or cyclic esters, respectively, is another exciting avenue for exploration. surrey.ac.uknih.govnih.govcornell.edudigitellinc.comrsc.orgresearchgate.netmdpi.com

| Polymer Type | Co-monomer | Potential Property/Application |

| Homopolymer | - | Fluoride-degradable material |

| Thermoresponsive Copolymer | N-isopropylacrylamide | Smart hydrogels, drug delivery |

| Biodegradable Copolymer | Lactide, Caprolactone | Transient medical implants, eco-friendly plastics |

| Organosilicon Hybrid | Siloxane-based monomers | High-performance coatings, membranes |

Interdisciplinary Research Opportunities

The unique combination of functionalities in this compound opens up numerous opportunities for interdisciplinary research, particularly in the biomedical field. ru.nlresearchgate.netnih.govmdpi.com The fluoride-cleavable 2-(trimethylsilyl)ethyl group can act as a linker in drug delivery systems. researchgate.netrsc.orgacs.org A therapeutic agent could be attached to a polymer or nanoparticle via this linker, allowing for controlled release of the drug at the target site upon exposure to a fluoride source.

In the realm of tissue engineering, polymers derived from this compound could be used to create scaffolds with tunable degradation rates. The ability to control the degradation of the scaffold by applying a fluoride-releasing agent would allow for better synchronization with tissue regeneration. Furthermore, the biocompatibility of organosilicon compounds suggests that these materials could be well-tolerated in vivo. ru.nlresearchgate.net

The development of biosensors is another area where this compound could find application. The silyl (B83357) group could be used to anchor the material to a silica (B1680970) surface, while the vinyl carbamate functionality could be modified with biorecognition elements. The cleavage of the silyl group could then be used as a signal transduction mechanism.

| Interdisciplinary Field | Potential Application | Key Feature Utilized |

| Drug Delivery | Cleavable linkers for controlled release | Fluoride-lability of the TMSE group |

| Tissue Engineering | Scaffolds with on-demand degradation | Tunable polymer properties |

| Biosensors | Surface modification and signal transduction | Silyl group for anchoring, cleavable linker |

| Advanced Coatings | Removable protective layers | Facile cleavage of the TMSE group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.